

Spectroscopic Analysis of Maniwamycin E: Application Notes and Protocols

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Compound of Interest

Compound Name: **Maniwamycin E**

Cat. No.: **B15564589**

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Introduction

Maniwamycin E is a member of the maniwamycin family of natural products, which are known for their interesting biological activities, including quorum-sensing inhibition. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic data for **Maniwamycin E** and standardized protocols for its analysis, intended to aid researchers in the identification and characterization of this and related compounds. Recent studies have led to a structural revision of **Maniwamycin E**, highlighting the importance of rigorous spectroscopic analysis.[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The structural determination of **Maniwamycin E** was accomplished through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The data presented below is essential for the verification of the compound's identity and for comparative purposes in the discovery of new maniwamycin analogs.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the elemental composition of **Maniwamycin E**.

Table 1: High-Resolution Mass Spectrometry Data for **Maniwamycin E**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	259.1965	259.1962	C ₁₂ H ₂₃ N ₂ O ₄
[M+Na] ⁺	281.1785	281.1781	C ₁₂ H ₂₂ N ₂ NaO ₄

Data obtained using a time-of-flight (TOF) mass spectrometer.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of **Maniwamycin E**. The following data were recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 2: ¹H NMR Spectroscopic Data for **Maniwamycin E** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	4.60	dd	7.0, 4.5
3	4.45	m	
4	2.55	m	
5	5.40	m	
6	5.55	m	
1'	3.90	t	7.0
2'	1.65	m	
3'	1.35	m	
4'	1.30	m	
5'	2.05	q	7.0
6'	0.90	t	7.5
1-OMe	3.75	s	

Table 3: ^{13}C NMR Spectroscopic Data for **Maniwamycin E** (125 MHz, CDCl_3)

Position	δ (ppm)
1	171.0
2	65.0
3	75.0
4	35.0
5	125.0
6	135.0
1'	58.0
2'	30.0
3'	28.0
4'	22.0
5'	31.0
6'	14.0
1-OMe	52.5

Experimental Protocols

The following protocols are based on established methods for the isolation and spectroscopic analysis of maniwamycins.

Isolation and Purification of Maniwamycin E

- Fermentation: Cultivate the producing microbial strain (e.g., *Streptomyces* sp.) in a suitable liquid medium to allow for the production of secondary metabolites.
- Extraction: After an appropriate incubation period, extract the whole culture broth with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo to yield a crude extract.

- Chromatographic Separation:
 - Subject the crude extract to silica gel column chromatography using a stepwise gradient of solvents (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) to fractionate the components.
 - Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Combine fractions containing the compound of interest.
- Final Purification: Purify the enriched fractions containing **Maniwamycin E** using preparative reverse-phase HPLC to obtain the pure compound.

NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 1-5 mg of purified **Maniwamycin E** in a suitable deuterated solvent (e.g., 0.5 mL of CDCl_3). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Tune and shim the instrument to ensure optimal resolution and sensitivity.
 - Set the temperature to a constant value (e.g., 25 °C).
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and aid in signal assignment.

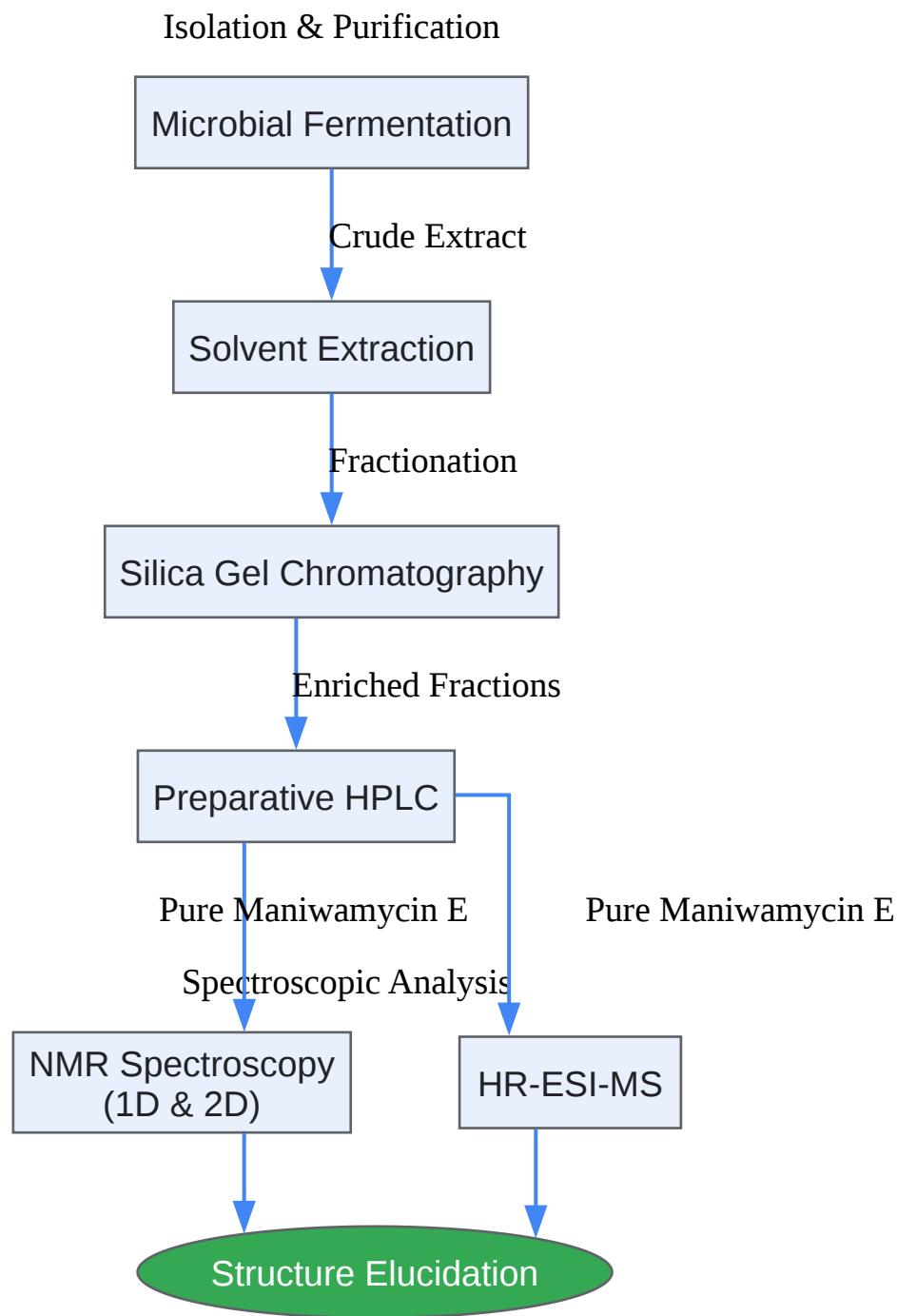
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometric Analysis

- Sample Preparation: Prepare a dilute solution of purified **Maniwamycin E** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$.
- Instrument Setup:
 - Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
 - Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire mass spectra in positive ion mode to observe $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ adducts.
 - Set the instrument to acquire data over an appropriate m/z range (e.g., 100-500).
- Data Analysis: Analyze the acquired high-resolution mass spectrum to determine the accurate mass of the molecular ions. Use this information to calculate the elemental composition of the compound.

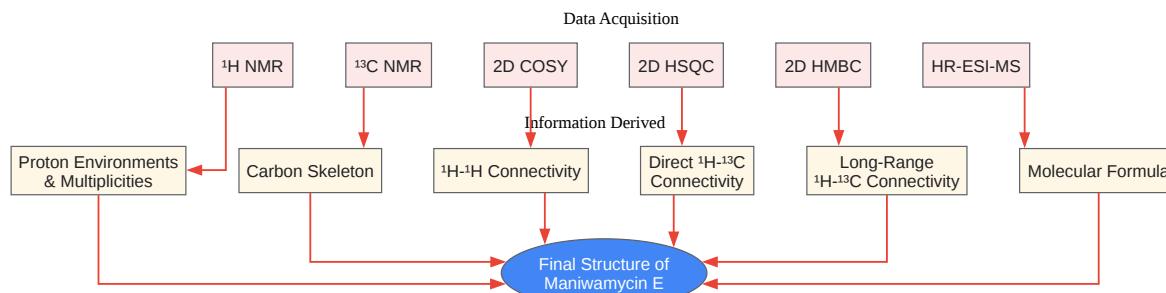
Visualizations

Experimental Workflow for Maniwamycin E Analysis

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Caption: Workflow for the isolation and structural elucidation of **Maniwamycin E**.

Logical Relationship in Spectroscopic Analysis



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Caption: Relationship between spectroscopic experiments and derived structural information.

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References

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